REACTION_SMILES
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[CH3:14][S:15]([CH3:16])=[O:17].[F:1][C:2]([c:3]1[s:4][cH:5][c:6]([C:8]([CH2:9][Br:10])=[O:11])[n:7]1)([F:12])[F:13]>>[F:1][C:2]([c:3]1[s:4][cH:5][c:6]([C:8]([CH:9]=[O:17])=[O:11])[n:7]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1csc(C(F)(F)F)n1
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Name
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Type
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product
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Smiles
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O=CC(=O)c1csc(C(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |